molecular formula C5H6N2O2S B13112451 6-Methylpyrimidine-4-sulfinicacid

6-Methylpyrimidine-4-sulfinicacid

Cat. No.: B13112451
M. Wt: 158.18 g/mol
InChI Key: MIYJKVVBNYDSTD-UHFFFAOYSA-N
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Description

Sulfinic acid derivatives (-SO₂H) are distinct from sulfanyl (-S-) or sulfonyl (-SO₂-) groups but share reactivity patterns influenced by electron-withdrawing substituents. Pyrimidine cores, as seen in the evidence, are pivotal in agrochemicals, pharmaceuticals, and materials science due to their planar aromaticity and hydrogen-bonding capabilities . This article focuses on comparative analysis with three analogs: 6-methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one, 4-chloro-6-methoxypyrimidin-2-amine–succinic acid, and methyl 6-methoxy-2-methylsulfanylpyrimidine-4-carboxylate, leveraging crystallographic, synthetic, and safety data from the literature.

Properties

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

6-methylpyrimidine-4-sulfinic acid

InChI

InChI=1S/C5H6N2O2S/c1-4-2-5(10(8)9)7-3-6-4/h2-3H,1H3,(H,8,9)

InChI Key

MIYJKVVBNYDSTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)S(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyrimidine-4-sulfinicacid typically involves the reaction of 6-methylpyrimidine with sulfur-containing reagents under controlled conditions. One common method includes the oxidation of 6-methylpyrimidine using sulfur dioxide or sulfur trioxide in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of environmentally benign oxidizing agents and catalysts is also a focus in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Methylpyrimidine-4-sulfinicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.

    Substitution: The methyl group at position 6 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methylpyrimidine-4-sulfinicacid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Methylpyrimidine-4-sulfinicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Molecular Weight (g/mol) Key Substituents Planarity & Bond Localization Non-Covalent Interactions
6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one 193.0 Bicyclic core, methylsulfanyl All non-H atoms coplanar (max deviation: 0.143 Å); localized double bonds (N–C: 1.298–1.355 Å) Intramolecular S···O interaction (2.534 Å)
4-Chloro-6-methoxypyrimidin-2-amine 159.45 Chloro, methoxy Near-planar (max deviation: 0.037 Å) Intermolecular N–H···O and O–H···N H-bonds forming R2<sup>2</sup>(8) motifs
Methyl 6-methoxy-2-methylsulfanylpyrimidine-4-carboxylate 214.07 Methoxy, methylsulfanyl, ester Not reported Safety risks (inhalation hazard)

Key Observations :

  • The bicyclic pyrimido-pyrimidinone () exhibits rigid planarity and localized double bonds, contrasting with the monocyclic 4-chloro-6-methoxypyrimidin-2-amine (), which forms extensive hydrogen-bonded networks .
  • The intramolecular S···O interaction in the bicyclic compound enhances structural rigidity, while the chloro-methoxy derivative relies on intermolecular interactions for crystal packing .

Key Observations :

  • High-temperature cyclocondensation () achieves efficient bicyclic core formation, whereas milder co-crystallization () prioritizes hydrogen-bonded network assembly .
  • Industrial-scale synthesis (e.g., ester derivative in ) may require tailored safety protocols due to inhalation risks .

Key Observations :

  • Industrial esters () demand stringent inhalation safeguards, whereas research-scale compounds (Evidences 1–2) follow general lab safety protocols .

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